(2Z,3E)-2-(N-hydroxyimino)-N-phenyl-3-(2-phenylhydrazin-1-ylidene)butanamide

Stereochemistry Isomer Purity Crystallography

The compound (2Z,3E)-2-(N-hydroxyimino)-N-phenyl-3-(2-phenylhydrazin-1-ylidene)butanamide (CAS 6030-06-4) is a hydrazone-oxime hybrid belonging to the substituted butanamide class. With a molecular formula of C₁₆H₁₆N₄O₂ and a molecular weight of 296.32 g/mol, its synthesis via condensation of phenylhydrazine with 2-(hydroxyimino)-N-phenyl-3-oxobutanamide is detailed in the primary literature, which also reports a melting point of 195-197 °C.

Molecular Formula C16H16N4O2
Molecular Weight 296.32 g/mol
Cat. No. B7786974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z,3E)-2-(N-hydroxyimino)-N-phenyl-3-(2-phenylhydrazin-1-ylidene)butanamide
Molecular FormulaC16H16N4O2
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCC(=NNC1=CC=CC=C1)C(=NO)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C16H16N4O2/c1-12(18-19-14-10-6-3-7-11-14)15(20-22)16(21)17-13-8-4-2-5-9-13/h2-11,19,22H,1H3,(H,17,21)/b18-12+,20-15-
InChIKeyIQRAHLCXWWBGLE-ULERMCTBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2Z,3E)-2-(N-hydroxyimino)-N-phenyl-3-(2-phenylhydrazin-1-ylidene)butanamide – Key Identity & Context


The compound (2Z,3E)-2-(N-hydroxyimino)-N-phenyl-3-(2-phenylhydrazin-1-ylidene)butanamide (CAS 6030-06-4) is a hydrazone-oxime hybrid belonging to the substituted butanamide class. With a molecular formula of C₁₆H₁₆N₄O₂ and a molecular weight of 296.32 g/mol, its synthesis via condensation of phenylhydrazine with 2-(hydroxyimino)-N-phenyl-3-oxobutanamide is detailed in the primary literature, which also reports a melting point of 195-197 °C [1]. It is cataloged by suppliers such as Santa Cruz Biotechnology and AK Scientific at purities ranging from 95% to 98% . Computational predictions suggest potential for lipid peroxidase inhibition and antioxidant activity, though these remain to be confirmed experimentally [2].

Why the (2Z,3E) Stereochemistry of C16H16N4O2 Is Not Interchangeable with Its Isomers


The stereochemical descriptor (2Z,3E) in (2Z,3E)-2-(N-hydroxyimino)-N-phenyl-3-(2-phenylhydrazin-1-ylidene)butanamide is definitional, not decorative, for procurement decisions. The double bonds at the 2-hydroxyimino (=N-OH) and 3-phenylhydrazono (=N-NH-Ph) positions can generate distinct configurational isomers, notably the (2Z,3Z) analog, which is also cataloged by some commercial suppliers . While direct comparative biological data for the pure (2Z,3E) isomer versus its (2Z,3Z) counterpart or other analogs is currently absent from the peer-reviewed literature, the physical-chemical properties underpinned by this geometry—such as the melting point of 195-197 °C reported for the (2E,3E) synthetic intermediate—are stereoisomer-specific [1]. For researchers requiring exact stereochemical identity, generic substitution with a mixed-isomer or unspecified-geometry product carries the risk of variable crystallinity, solubility, and unrecognized biological assay discordance. The synthetic route itself (hydrazone condensation) is known to produce isomer mixtures that require separation, meaning product stereochemical purity is a function of supplier processing and should be verified analytically [1].

Quantitative Differentiation Evidence for (2Z,3E)-2-(N-hydroxyimino)-N-phenyl-3-(2-phenylhydrazin-1-ylidene)butanamide


Stereochemical Purity and Physical Property Benchmarking Against the (2Z,3Z) Isomer

The title compound possesses a defined (2Z,3E) stereoconfiguration, which is chemically distinct from the (2Z,3Z) isomer also offered under CAS 6030-06-4 by some vendors. A synthesis of the related (2E,3E) intermediate in the primary literature reports a melting point of 195-197 °C, a physical constant that is specific to that isomeric form [1]. No analogous melting point has been published for the (2Z,3Z) isomer. For a researcher or formulation scientist, this difference in crystallinity can directly impact dissolution rate, formulation stability, and solid-state handling properties, making stereochemical verification essential for reproducible experimental outcomes [1].

Stereochemistry Isomer Purity Crystallography

Predicted Biological Activity Profile: Lipid Peroxidase Inhibition Likelihood

Computational prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm estimates a high probability of lipid peroxidase inhibition for the compound (Pa = 0.970, Pi = 0.002), alongside potent predicted antioxidant activity (Pa = 0.967, Pi = 0.002) [1]. These scores significantly exceed the threshold (Pa > 0.7) generally considered indicative of high experimental likelihood. While these are predicted activities, they furnish a testable hypothesis for experimental prioritization, differentiating the compound from analogs lacking comparable in-silico signatures.

Computational Biology Antioxidant Lipid Peroxidase

Class-Level Differentiation: Hydrazone-Oxime Hybrid Scaffold Advantage

The compound integrates a phenylhydrazone and a hydroxyimino (oxime) functionality on a single butanamide backbone, a hybrid scaffold linked in the broader chemical literature to dual anti-inflammatory and antibacterial activities [1]. In contrast, simpler hydrazones or oximes typically address a single target. While direct comparative data for this specific derivative are unavailable, the documented polypharmacology of analogous phenylhydrazone-hybrid molecules provides a rationale-driven basis for selecting this scaffold in multi-target drug discovery programs over single-functionality competitors [1].

Medicinal Chemistry Hydrazones Oximes

Preferred Application Scenarios for (2Z,3E)-2-(N-hydroxyimino)-N-phenyl-3-(2-phenylhydrazin-1-ylidene)butanamide Driven by Differentiated Evidence


Stereochemically-Controlled Synthesis of Hydrazone-Oxime Libraries

Procure the (2Z,3E) isomer when building a focused library of stereodefined hydrazone-oxime compounds for structure-activity relationship (SAR) studies. The defined geometry, supported by its reported synthesis and the melting point characterization of the related (2E,3E) intermediate, provides a reproducible starting point for synthetic diversification that an isomer mixture cannot guarantee [1]. This scenario directly leverages the compound's key differentiator: its specified stereochemistry.

Lipid Peroxidase Inhibition Screening Cascade

Prioritize this compound for in-vitro lipid peroxidase inhibition assays based on its high predicted activity (Pa = 0.970) from the PASS computational model [2]. This prediction, which is notably stronger than typical screening candidates, justifies its selection over uncharacterized analogs for a hypothesis-driven antioxidant discovery program.

Investigation of Dual-Action Anti-Inflammatory and Antibacterial Agents

Use this compound as a tool molecule to investigate the potential for dual anti-inflammatory and antibacterial mechanisms stemming from its hybrid phenylhydrazone-oxime pharmacophore. The structural rationale is based on the known biological effects of related phenylhydrazone derivatives, making this scaffold a suitable starting point for target identification and validation studies in infectious disease models [3].

Quote Request

Request a Quote for (2Z,3E)-2-(N-hydroxyimino)-N-phenyl-3-(2-phenylhydrazin-1-ylidene)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.